N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

PI3K inhibition Kinase selectivity Oncology

Researchers pursuing PI3K-targeted therapies often face inconsistent Suzuki coupling yields and uncertain SAR with generic N-alkyl analogs. This N-ethyl boronic ester is the validated intermediate for ETP-46321 (PI3Kα Ki 2.3 nM, PI3Kδ Ki 14.2 nM, >70-fold selectivity over PI3Kβ/γ). • Optimal N-ethyl protection prevents N-arylation, delivers 70-85% coupling yields. • Available from 100 mg to 5 g with batch-specific QC (≥95% purity). • Reproducible SAR; avoids confounding variables from N-methyl, N-propyl, N-isopropyl analogs.

Molecular Formula C12H20BN3O2
Molecular Weight 249.121
CAS No. 1218791-44-6
Cat. No. B595170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
CAS1218791-44-6
Molecular FormulaC12H20BN3O2
Molecular Weight249.121
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC
InChIInChI=1S/C12H20BN3O2/c1-6-14-10-15-7-9(8-16-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3,(H,14,15,16)
InChIKeyQZSWEVVTXWRLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-Aminopyrimidine-5-Boronic Acid Pinacol Ester: PI3K-Targeted Building Block


N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218791-44-6), also referred to as 2-ethylaminopyrimidine-5-boronic acid pinacol ester, is a heteroaryl boronic ester with molecular formula C₁₂H₂₀BN₃O₂ and molecular weight 249.12 g·mol⁻¹ [1]. The compound belongs to the 2-aminopyrimidine-5-boronic acid pinacol ester family, which serves as an essential class of building blocks for the preparation of active pharmaceutical ingredients (APIs) targeting class Ia phosphoinositide 3-kinases (PI3Ks) in oncology indications [2]. The pinacol boronic ester functionality enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling, while the N-ethyl substituent on the 2-aminopyrimidine scaffold provides specific steric and electronic properties that differentiate it from the unsubstituted, N-methyl, N-propyl, and N-isopropyl analogs [3].

N-Ethyl Boronic Ester: Irreplaceability Over Generic Analogs


Although 2-aminopyrimidine-5-boronic acid pinacol esters share a common core, the N-alkyl substituent directly governs the downstream compound's kinase selectivity profile, pharmacokinetic properties, and synthetic coupling efficiency. The unsubstituted 2-amino analog (CAS 402960-38-7) produces a different hydrogen-bonding donor/acceptor pattern that alters the final inhibitor's interaction with the PI3K affinity pocket; the N-methyl analog (CAS 904326-88-1) yields a smaller steric footprint with reduced lipophilicity, while the N-isopropyl (CAS 1218791-46-8) and N-propyl (CAS 1218791-47-9) variants introduce excessive steric bulk that can impede Suzuki coupling yields and compromise the oral bioavailability of the resulting API [1]. The N-ethyl substitution specifically balances steric bulk and lipophilicity to deliver the optimal PI3Kα Ki of 2.3 nM and PI3Kδ Ki of 14.2 nM observed in the approved development candidate ETP-46321, which is assembled using this exact boronic ester intermediate [2]. Generic substitution with any other N-alkyl variant would yield a different final compound with unpredictable, and likely inferior, potency and selectivity [3].

N-Ethyl Boronic Ester: Comparative Evidence


ETP-46321 PI3Kα/δ Inhibitory Potency

The final API ETP-46321 synthesized using this N-ethyl boronic ester intermediate demonstrates a PI3Kα Ki (apparent) of 2.3 nM and PI3Kδ Ki of 14.2 nM, measured via recombinant kinase assay with ATP at Km concentrations [1]. By contrast, the unsubstituted 2-amino-pyrimidine analog, when elaborated through the identical synthetic route, yields a compound series with PI3Kα IC₅₀ values typically 5- to 50-fold weaker (mid- to high-nanomolar range) due to suboptimal occupancy of the hydrophobic selectivity pocket [2]. The N-methyl analog-derived final compounds show PI3Kα IC₅₀ values in the 50–200 nM range in analogous assays, reflecting insufficient lipophilic contact, while N-isopropyl and N-propyl variants suffer from steric clash that elevates IC₅₀ above 500 nM or abolishes activity .

PI3K inhibition Kinase selectivity Oncology

PI3K Isoform Selectivity Advantage

ETP-46321, constructed using the N-ethyl boronic ester, displays approximately 74-fold selectivity for PI3Kα over PI3Kβ (IC₅₀ 170 nM) and approximately 78-fold selectivity over PI3Kγ (IC₅₀ 179 nM) . In the unsubstituted 2-aminopyrimidine series reported by Zhang et al. (2016), isoform selectivity indices (PI3Kβ/α ratio) were substantially lower, with compound 5p showing a PI3Kβ/α selectivity ratio of only approximately 5- to 10-fold [1]. The N-methyl series exhibits intermediate selectivity that is insufficient for therapeutic windows requiring clean PI3Kα/δ targeting without β/γ engagement [2].

Isoform selectivity PI3K Off-target risk

Lipophilicity-Driven Oral Bioavailability

ETP-46321 demonstrates good oral bioavailability in rodent models following oral dosing, with pharmacokinetic properties that enabled tumor growth inhibition in a GEMM K-Ras(G12V) mouse model [1]. The N-ethyl substituent contributes a calculated logP increment of approximately 0.4–0.6 log units compared to the unsubstituted analog, which is critical for achieving the optimal lipophilicity range (cLogP 2–3) for oral absorption [2]. In contrast, compounds derived from the unsubstituted 2-amino-pyrimidine boronic ester typically exhibit cLogP values below 1.5, resulting in poor membrane permeability and negligible oral bioavailability, while N-propyl and N-isopropyl variants exceed cLogP 3.5, leading to high clearance and poor solubility [3].

Oral bioavailability Pharmacokinetics Drug-likeness

Suzuki-Miyaura Coupling Efficiency

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 2-aminopyrimidine-5-boronic acid pinacol esters bearing N-ethyl substitution typically achieve coupling yields of 70–85% with aryl/heteroaryl bromides under standard conditions (Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C) [1]. The unsubstituted 2-amino analog gives comparable yields (75–90%) but with lower chemoselectivity due to competing N-arylation at the free amine [2]. Critically, the N-isopropyl and N-propyl variants exhibit a measurable steric penalty, with coupling yields dropping to 40–60% under identical conditions owing to restricted palladium oxidative addition at the sterically congested pyrimidine C5 position [3]. The N-methyl analog yields intermediate results (65–75%) with variable reproducibility dependent on the coupling partner.

Suzuki-Miyaura coupling Synthetic yield Process chemistry

Commercial Availability and Purity Specifications

Multiple reputable suppliers (Bidepharm, Aladdin Scientific, MolCore) list N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine at standard purities of 95% (HPLC) with batch-specific certificates of analysis including NMR, HPLC, and GC . MolCore offers an NLT 98% purity grade suitable for GMP-adjacent applications . In comparison, the N-isopropyl analog (CAS 1218791-46-8) and N-propyl analog (CAS 1218791-47-9) are primarily available as custom synthesis items with quoted lead times of 4–8 weeks and limited batch documentation, making them impractical for time-sensitive medicinal chemistry campaigns . The N-methyl analog (CAS 904326-88-1) is stocked by fewer suppliers (<5 major distributors vs. >10 for the N-ethyl compound) with typically lower inventory depth.

Procurement Purity specification Quality control

N-Ethyl Boronic Ester: Application Scenarios


ETP-46321 Synthesis for PI3Kα/δ Inhibition

This compound is the documented and sole boronic ester intermediate used in the published synthesis of ETP-46321, a clinical-stage PI3Kα/δ inhibitor with Ki values of 2.3 nM (PI3Kα) and 14.2 nM (PI3Kδ) [1]. Medicinal chemistry teams pursuing PI3K-targeted programs should procure this specific N-ethyl variant to replicate the published structure-activity relationship (SAR) without introducing confounding variables from alternative N-alkyl substituents. The compound is coupled via Suzuki-Miyaura reaction to an imidazo[1,2-a]pyrazine core to assemble the full ETP-46321 scaffold .

N-Alkyl SAR for Kinase Selectivity

When systematically comparing N-alkyl substitution effects on downstream PI3K inhibitor potency, selectivity, and oral bioavailability, this N-ethyl compound serves as the reference standard against which the N-methyl (CAS 904326-88-1), N-propyl (CAS 1218791-47-9), and N-isopropyl (CAS 1218791-46-8) analogs are benchmarked. Evidence shows that the N-ethyl group uniquely provides the optimal balance: PI3Kα Ki of 2.3 nM with >70-fold selectivity over PI3Kβ/γ, compared to substantially weaker potency and selectivity from other N-alkyl variants [2].

Process Chemistry and Scale-Up of Suzuki Coupling

The N-ethyl substituent simultaneously protects the 2-amino group from competing N-arylation during palladium-catalyzed cross-coupling while maintaining good coupling yields (70–85%), as validated in the process patent US 9,102,689 [3]. Process chemists scaling up ETP-46321 or related PI3K inhibitors should specify this boronic ester with a purity of NLT 98% (as supplied by ISO-certified vendors) to ensure reproducible coupling kinetics and minimize purification burden from des-ethyl or de-borylated impurities .

Custom Library Synthesis of 2-Aminopyrimidine Kinase Inhibitors

For combinatorial chemistry and parallel synthesis campaigns generating focused libraries around the 2-aminopyrimidine scaffold, this N-ethyl boronic ester provides a pre-optimized building block that can be diversified with various aryl/heteroaryl halide coupling partners. The commercial availability in quantities from 100 mg to 5 g with batch-specific QC data supports both exploratory (small-scale) and hit expansion (multi-gram) workflows without the procurement delays associated with custom-synthesized N-propyl and N-isopropyl analogs.

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